molecular formula C8H12F2O2 B2909385 2-(3,3-Difluorocyclopentyl)propanoic acid CAS No. 2248401-00-3

2-(3,3-Difluorocyclopentyl)propanoic acid

Cat. No. B2909385
CAS RN: 2248401-00-3
M. Wt: 178.179
InChI Key: DULXDXYEPBHGPR-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclopentyl)propanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as DFPA or CP-96345. This compound has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclopentyl)propanoic acid is similar to other NSAIDs. It works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. DFPA specifically inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-(3,3-Difluorocyclopentyl)propanoic acid has been shown to have other biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. It has also been shown to reduce the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,3-Difluorocyclopentyl)propanoic acid in lab experiments is its specificity for COX-2. This allows researchers to study the effects of COX-2 inhibition without affecting the activity of other enzymes. However, one limitation of using DFPA is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(3,3-Difluorocyclopentyl)propanoic acid. One area of focus is the development of new formulations that improve the solubility and bioavailability of DFPA. Another area of focus is the study of its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is interest in studying its effects on other pathways involved in inflammation and oxidative stress.

Synthesis Methods

The synthesis method of 2-(3,3-Difluorocyclopentyl)propanoic acid involves the reaction of 3,3-difluorocyclopentene with ethyl diazoacetate in the presence of a rhodium catalyst. The resulting product is then hydrolyzed to form the final compound. This synthesis method has been optimized to produce high yields of pure DFPA.

Scientific Research Applications

2-(3,3-Difluorocyclopentyl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and osteoarthritis.

properties

IUPAC Name

2-(3,3-difluorocyclopentyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-5(7(11)12)6-2-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULXDXYEPBHGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluorocyclopentyl)propanoic acid

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